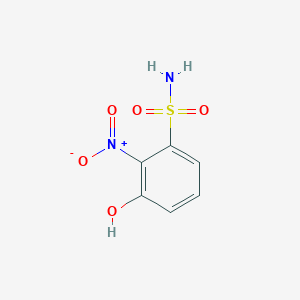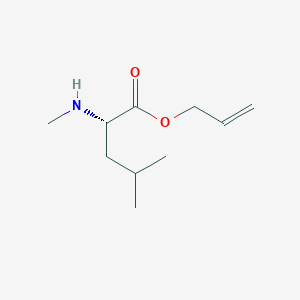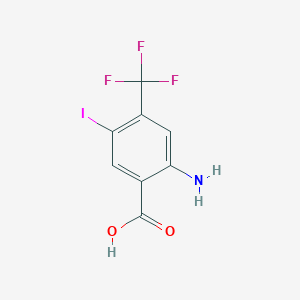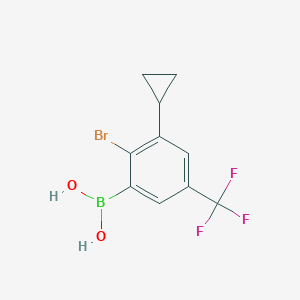
(2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of bromine, cyclopropyl, and trifluoromethyl groups in its structure makes it a versatile reagent for various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is used to construct complex molecular architectures through cross-coupling reactions. It is particularly useful in the synthesis of heterocycles and natural products.
Biology and Medicine: This compound can be used to synthesize biologically active molecules, including potential drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the industrial sector, this boronic acid is employed in the production of advanced materials, such as liquid crystals and polymers, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The primary mechanism by which (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. The reaction mechanism involves three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Comparison: Compared to its analogs, (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid offers unique reactivity due to the presence of the cyclopropyl group. This group can induce strain and electronic effects that influence the reactivity and selectivity of the compound in cross-coupling reactions. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable reagent in both academic and industrial research.
Propiedades
Fórmula molecular |
C10H9BBrF3O2 |
|---|---|
Peso molecular |
308.89 g/mol |
Nombre IUPAC |
[2-bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BBrF3O2/c12-9-7(5-1-2-5)3-6(10(13,14)15)4-8(9)11(16)17/h3-5,16-17H,1-2H2 |
Clave InChI |
RJWUBEKAVPQDEW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1Br)C2CC2)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




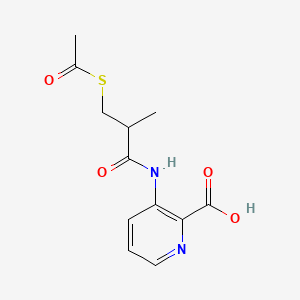
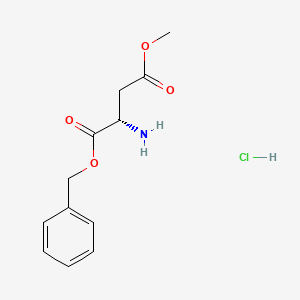

![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)
![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
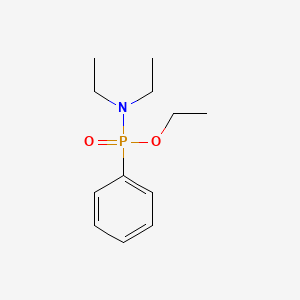
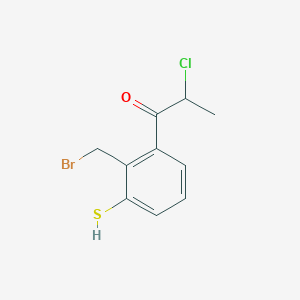

![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
